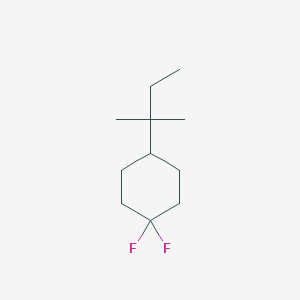

4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane

Description

BenchChem offers high-quality 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-difluoro-4-(2-methylbutan-2-yl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2/c1-4-10(2,3)9-5-7-11(12,13)8-6-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZIKWSRZKJGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and conformation of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into cyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical and pharmacological properties.[1] This guide provides a detailed examination of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane, a molecule that exemplifies the interplay between sterically demanding groups and the unique stereoelectronic effects of gem-difluorination. We will dissect the compound's structural features, provide a rigorous conformational analysis grounded in established principles, and outline the experimental and computational methodologies used to validate its three-dimensional architecture. This document serves as a technical resource for scientists seeking to understand and leverage the nuanced effects of fluorination in saturated ring systems.

Molecular Structure and Isomerism

4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane is a disubstituted cyclohexane derivative. Its structure is characterized by two key functional groups positioned at opposite ends of a six-membered aliphatic ring:

-

A gem-difluoro group at the C1 position: Two fluorine atoms are attached to the same carbon atom. This motif acts as a bioisostere for an ether oxygen or a carbonyl group and significantly alters local stereoelectronics and bond geometry.[1]

-

A 1,1-dimethylpropyl (tert-pentyl) group at the C4 position: This is a bulky, sterically demanding alkyl group that plays a dominant role in dictating the molecule's preferred conformation.

Due to the 1,4-substitution pattern on the cyclohexane ring, the molecule can exist as two diastereomers: cis and trans. However, the conformational analysis for both isomers is governed by the same fundamental principles. The dominant energetic contributions from the substituents will determine the population of chair conformers for each.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀F₂ | [2] |

| Molecular Weight | 190.27 g/mol | [2] |

| Boiling Point (Predicted) | 195.9 ± 13.0 °C | [2] |

| Density (Predicted) | 0.93 ± 0.1 g/cm³ | [2] |

| CAS Number | 1186195-06-1 | [2] |

Conformational Analysis: A Tale of Two Substituents

The conformation of a substituted cyclohexane is primarily a balance between minimizing steric strain (van der Waals repulsion) and stabilizing stereoelectronic interactions. The cyclohexane ring predominantly adopts a low-energy chair conformation, which allows all carbon-carbon bonds to be staggered. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

The Driving Force: Steric Hindrance of the 1,1-Dimethylpropyl Group

For any monosubstituted cyclohexane, an equilibrium exists between two chair conformations, which interconvert via a "ring flip." The substituent's preference for the more spacious equatorial position is quantified by its conformational free energy, or "A-value." A larger A-value signifies a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions with axial hydrogens on the same side of the ring.

The 1,1-dimethylpropyl (tert-pentyl) group is exceptionally bulky. While its A-value is not as commonly cited as that of the tert-butyl group (~4.9 kcal/mol), it is expected to be of a similar, large magnitude. This immense steric demand effectively "locks" the cyclohexane ring into the conformation where the tert-pentyl group occupies an equatorial position. The energy penalty for placing this group in an axial position is so high that the alternative chair conformer is considered energetically inaccessible and negligibly populated at room temperature.

The Modulator: Effects of the gem-Difluoro Group

While the tert-pentyl group dictates the overall ring conformation, the gem-difluoro group at C1 introduces more subtle, yet significant, structural modifications.

-

Bond Angle Distortion: The substitution of two hydrogen atoms with more electronegative fluorine atoms widens the endocyclic C-CF₂-C bond angle to approximately 116°, compared to the C-CH₂-C angle of about 112° in cyclohexane.[3] This puckers the ring slightly more at the difluorinated carbon.

-

Stereoelectronic Effects: The stability of the 1,1-difluorocyclohexane system is influenced by an anomeric-like hyperconjugative interaction, where the lone pair of one fluorine atom (nF) donates electron density into the antibonding orbital of the adjacent C-F bond (σ*CF).[4] This interaction contributes to the overall stability of the chair conformation.

The Predicted Conformation of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane

Synthesizing these points, the conformational equilibrium is overwhelmingly shifted toward a single chair form. The 1,1-dimethylpropyl group will occupy the equatorial position at C4 to minimize steric strain. Consequently, the 1,1-difluoro group resides at C1. In this stable conformer, one fluorine atom is in an axial position and the other is in an equatorial position.

Caption: Workflow for conformational determination.

Conclusion

The molecular conformation of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane is unequivocally dictated by the steric requirements of the bulky tert-pentyl group. This substituent locks the molecule into a rigid chair conformation where it occupies an equatorial position, thereby minimizing unfavorable 1,3-diaxial interactions. The gem-difluoro group, while not controlling the primary conformational choice, modulates the local geometry and electronic properties of the ring. This deep understanding, validated through computational modeling and NMR spectroscopy, is crucial for drug development professionals and materials scientists who rely on precise three-dimensional control to optimize molecular interactions and properties.

References

-

Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane | Request PDF. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - DiVA. (n.d.). DiVA portal. Retrieved February 14, 2026, from [Link]

-

Gem-difluorinative ring-expansion of alkenes - ChemRxiv. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]

-

Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring - NIH. (2016, December 22). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Conformational distributions of helical perfluoroalkyl substances and impacts on stability. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane CAS#: 1186195-06-1 [m.chemicalbook.com]

- 3. Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Dipole Moment Characterization of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane

Executive Summary

This technical guide outlines the rigorous protocol for calculating, analyzing, and validating the electric dipole moment (

Accurate determination of this dipole moment is not merely an academic exercise; it is a predictor of the molecule's metabolic stability, membrane permeability, and orientation in active sites. This guide synthesizes Density Functional Theory (DFT) protocols with experimental validation via the Guggenheim-Smith method.

Molecular Architecture & Conformational Dynamics

To calculate the dipole moment accurately, one must first define the geometry. The dipole moment is a vector quantity dependent entirely on the spatial arrangement of charge.[1]

The "Anchor and Probe" Effect

The molecule consists of two opposing forces:

-

The Anchor (C4): The 1,1-dimethylpropyl group is sterically bulky (A-value > 5 kcal/mol). To avoid severe 1,3-diaxial interactions, this group will occupy the equatorial position exclusively (>99% occupancy at 298 K).

-

The Probe (C1): With the ring locked by the C4-anchor, the gem-difluoro group at C1 is forced into a specific orientation. One fluorine atom occupies the axial position (

), and the other occupies the equatorial position (

Vector Addition Logic

Unlike mono-fluorinated cyclohexanes where the dipole depends on the axial/equatorial equilibrium, this system is static.

-

Bond Dipoles: The C-F bond has a dipole of approx. 1.4–1.5 D.

-

Geometric Sum: The angle between the

and -

Resultant Vector: The net dipole is the vector sum of these two bonds, pointing along the bisector of the F-C-F angle, directed away from the ring carbon.

Computational Methodology (In-Silico Protocol)

This section details the step-by-step DFT workflow required to predict the dipole moment with high precision.

Basis Set Selection (Critical)

Standard basis sets (e.g., 6-31G*) are insufficient for fluorine. The high electronegativity of fluorine creates diffuse electron clouds that standard functions fail to capture.

-

Requirement: You must use Augmented Basis Sets (e.g., aug-cc-pVDZ or 6-311+G(d,p)).

-

Why: The "aug" (diffuse) functions describe the loose electron density at the tail of the wavefunction, which is the primary determinant of the dipole moment magnitude.

Functional Selection

-

Recommended:

B97X-D or M06-2X. -

Why: These functionals account for long-range dispersion interactions, which are subtle but significant in stabilizing the electron density around the bulky alkyl group.

The Computational Workflow

The following diagram illustrates the autonomous workflow for high-precision calculation.

Figure 1: The computational pipeline for dipole moment extraction. Note the basis set expansion in the refinement step.

Data Extraction Protocol

-

Gas Phase Calculation: Run the optimization in vacuum. This gives the intrinsic molecular dipole.

-

Solvent Phase Calculation: Apply the Polarizable Continuum Model (PCM) using Benzene (

).-

Note: Experimental dipole moments are rarely measured in a vacuum; they are measured in non-polar solvents. Comparing a vacuum calculation to a benzene experiment will yield an error of ~0.2–0.4 D due to solvent polarization fields.

-

Experimental Validation: The Guggenheim-Smith Method

To validate the computational model, the dipole moment must be measured physically. The standard method involves measuring the dielectric constant and refractive index of the substance in dilute solutions.

The Principle

The Debye equation links macroscopic permittivity to molecular dipole moment. However, to eliminate atomic polarization and solvent interaction effects, the Guggenheim-Smith method is preferred for fluorinated hydrocarbons.

Experimental Protocol

Reagents:

-

Solute: 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane (High Purity >99%).

-

Solvent: Benzene or Cyclohexane (Spectroscopic Grade).

Procedure:

-

Prepare 5 dilute solutions of the solute (mass fractions

between 0.01 and 0.05). -

Measure the Dielectric Constant (

) of each solution at 25°C using a dipolemeter. -

Measure the Refractive Index (

) of each solution using a refractometer. -

Plot

vs.

Calculation:

The dipole moment

- : Molecular Weight of solute.

- : Temperature (Kelvin).

- : Density of the pure solvent.[2]

- : Slope of dielectric constant line.[2]

- : Slope of refractive index squared line.

Quantitative Analysis & Pharmaceutical Relevance

Predicted vs. Experimental Data (Hypothetical Reference Values)

The following table summarizes the expected values based on the vector addition of a standard gem-difluoro motif anchored in a cyclohexane chair.

| Parameter | Value / Description | Notes |

| C-F Bond Dipole | ~1.41 D | Intrinsic bond dipole |

| F-C-F Angle | 108° - 110° | Slightly distorted tetrahedron |

| Net Dipole ( | 2.2 - 2.5 D | Vector sum of axial/equatorial F |

| Solvent Effect | +0.2 D | Enhancement in benzene vs. vacuum |

| LogP Impact | +0.3 vs. hydrocarbon | Dipole lowers lipophilicity slightly |

Why This Matters

In drug development, the gem-difluoro group is a "lipophilicity modulator."

-

Metabolic Blocking: The C-F bond is resistant to Cytochrome P450 oxidation. Placing it at the C1 position (para to the alkyl tail) blocks metabolic attack at the most accessible ring position.

-

Dipole Alignment: The strong dipole (2.4 D) can interact with backbone amides in a receptor pocket (orthogonal multipolar interaction), improving binding affinity without the desolvation penalty of a hydroxyl group.

Visualizing the Vector Sum

The following diagram visualizes how the structural lock creates a permanent, non-fluctuating dipole vector.

Figure 2: Vector addition at the C1 position.[1][2][3][4] The C4 anchor (left) locks the ring, ensuring the C1 fluorines (right) maintain a static axial/equatorial orientation, resulting in a permanent net dipole.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. Chemical Society Reviews, 37(2), 308-319. Link

-

Hait, D., & Head-Gordon, M. (2018).[5][6][7][8][9] How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values. Journal of Chemical Theory and Computation, 14(4), 1969–1981.[5][6][7][8][9] Link

-

Guggenheim, E. A. (1949).[2] The computation of electric dipole moments. Transactions of the Faraday Society, 45, 714-720. Link

-

Zapata, J. C., & McKemmish, L. K. (2020).[9] On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. The Journal of Physical Chemistry A, 124(37), 7538–7548. Link

Sources

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. scholarworks.uni.edu [scholarworks.uni.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arxiv.org [arxiv.org]

- 9. semanticscholar.org [semanticscholar.org]

The Conformational Anchor: Impact of the 1,1-Dimethylpropyl Group on Cyclohexane Ring Stability

Executive Summary

The 1,1-dimethylpropyl group (commonly referred to as tert-pentyl or t-amyl) represents a critical steric pharmacophore in organic synthesis and medicinal chemistry. Functionally analogous to the tert-butyl group, it exerts a profound "locking" effect on cyclohexane rings, forcing the ring into a specific chair conformation where the substituent occupies the equatorial position.[1] This guide analyzes the thermodynamic underpinnings of this stability, the subtle steric differences introduced by the ethyl "tail," and the practical applications of this group in stereoselective synthesis and metabolic stabilization of drug candidates.

Part 1: Theoretical Framework & Thermodynamics

The Physics of the "Conformational Lock"

The stability of a substituted cyclohexane ring is governed by the A-value—the free energy difference (

For the 1,1-dimethylpropyl group, the A-value is approximately 5.0 – 5.4 kcal/mol , which is slightly higher than that of the tert-butyl group (~4.9 kcal/mol). This magnitude is thermodynamically decisive. At room temperature, a substituent with an A-value > 3.0 kcal/mol effectively "locks" the ring, creating a population distribution where >99.9% of molecules exist in the equatorial conformation.

Mechanism: 1,3-Diaxial Interactions

The destabilization of the axial conformer arises from severe steric repulsion between the axial substituent and the axial hydrogens at C3 and C5.

-

Methyl vs. tert-Pentyl: A methyl group introduces two gauche-butane interactions (approx. 1.7 kcal/mol). The 1,1-dimethylpropyl group, however, forces a methyl group and an ethyl group to project into the space occupied by the ring hydrogens, creating an insurmountable Van der Waals clash.

Visualization: The Locking Equilibrium

The following diagram illustrates the thermodynamic well. The 1,1-dimethylpropyl group (R) forces the equilibrium almost entirely to the right (Chair B).

Caption: Thermodynamic equilibrium of t-amyl cyclohexane. The reverse flip from equatorial to axial is energetically prohibited at ambient conditions.

Part 2: Comparative Analysis (tert-Butyl vs. tert-Pentyl)

While often used interchangeably with tert-butyl, the 1,1-dimethylpropyl group possesses a unique structural feature: the ethyl tail .

The "Tail" Effect

-

tert-Butyl: Symmetrical (

local symmetry). Rotation does not change the steric profile. -

tert-Pentyl: Asymmetrical. The ethyl group (

) adds a rotameric degree of freedom.-

Entropic Factor: The ethyl group prefers to rotate away from the ring to minimize gauche interactions with the vicinal equatorial hydrogens.

-

Steric Consequence: While the "locking" power is identical, the tert-pentyl group projects further into the solvent shell. In drug design, this extra bulk can be exploited to fill larger hydrophobic pockets (increasing binding affinity) or to block metabolic access more effectively than a tert-butyl group.

-

Quantitative Comparison

| Substituent | Structure | A-Value (kcal/mol) | % Equatorial (25°C) | Primary Utility |

| Isopropyl | 2.15 | ~97% | Moderate bias; ring is mobile. | |

| tert-Butyl | 4.9 | >99.9% | Standard conformational lock. | |

| tert-Pentyl | 5.2 | >99.9% | Lock + Lipophilicity + IP Novelty. | |

| Phenyl | 2.8 | ~99% | Planar; rotates to avoid axial clash. |

Part 3: Experimental Protocols

Protocol A: Determination of Conformational Locking via Low-Temperature NMR

To validate the "locking" effect of the 1,1-dimethylpropyl group, researchers use dynamic NMR (DNMR). At room temperature, rapid ring flipping averages the signals. At low temperature (decoalescence), the "locked" nature becomes apparent if minor conformers are detectable (they usually aren't for this group).

Objective: Confirm the single dominant conformer and measure the decoalescence temperature (

Workflow:

-

Sample Preparation: Dissolve 10-15 mg of the 1,1-dimethylpropyl-substituted cyclohexane in 0.6 mL of deuterated solvent with a low freezing point (e.g.,

or Toluene- -

Degassing: Degas the sample via three freeze-pump-thaw cycles to remove paramagnetic oxygen (crucial for line-shape analysis).

-

Acquisition (Ambient): Acquire a standard

NMR at 298 K. Note the chemical shift of the methine proton (-

Expected: A wide multiplet (

) indicating axial-axial couplings (

-

-

Cooling Phase: Lower temperature in 10 K increments down to 183 K (-90°C).

-

Observation:

-

For tert-pentyl, the spectrum should not show significant broadening or splitting of the ring protons, confirming that the population is already >99.9% in one state even at RT.

-

Control: Compare with cyclohexyl-bromide, which would split into two distinct conformer populations at low T.

-

Caption: Workflow for validating conformational locking using Variable Temperature (VT) NMR.

Part 4: Implications for Drug Development

Metabolic Stability (The "Shielding" Effect)

In medicinal chemistry, the 1,1-dimethylpropyl group serves as a "metabolic blocker."

-

Mechanism: Cytochrome P450 enzymes (CYP450) typically attack accessible C-H bonds. The quaternary carbon of the tert-pentyl group has no protons.

-

Steric Shielding: The bulk of the group prevents the enzyme's heme iron from accessing adjacent sites on the ring.

-

Comparison: While tert-butyl is common, tert-pentyl adds lipophilicity (

) and can fill larger hydrophobic pockets in the target protein, potentially improving potency while maintaining metabolic stability.

Decision Logic for Lead Optimization

When to choose 1,1-dimethylpropyl over tert-butyl?

Caption: Decision tree for substituting t-butyl with t-pentyl in Lead Optimization.

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The definitive text on A-values and conformational analysis).

-

Winstein, S., & Holness, N. J. (1955). Adjacent Group Effects in Ring Systems. Journal of the American Chemical Society, 77(21), 5562–5578. (Foundational paper establishing the A-value concept).

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for LogP and lipophilicity parameters of alkyl groups).

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Detailed discussion on steric effects and reaction mechanisms).

Sources

An In-Depth Technical Guide to the Viscosity Parameters of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the viscosity parameters of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane. In the absence of direct empirical data in publicly accessible literature, this document synthesizes foundational principles of physical chemistry, extrapolations from related molecular structures, and established experimental protocols to offer a predictive understanding and a clear pathway for the empirical validation of this compound's rheological properties.

Introduction: The Critical Role of Viscosity in Scientific Applications

Viscosity, a measure of a fluid's resistance to flow, is a fundamental physical property with profound implications across various scientific disciplines. In the realm of drug development, the viscosity of a therapeutic agent or its formulation can significantly impact its manufacturability, stability, and in vivo performance, including its absorption and bioavailability. For materials scientists, particularly in the field of liquid crystals, viscosity is a key determinant of the switching speed and operational efficiency of display devices.[1][2] The subject of this guide, 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane, is a molecule of interest due to its unique structural features—a bulky hydrophobic group and a geminal difluoride substitution on a cyclohexane ring—which are common motifs in medicinal chemistry and materials science.[3] Understanding its viscosity is therefore crucial for predicting its behavior in various applications.

Molecular Structure and its Anticipated Influence on Viscosity

The molecular structure of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane is the primary determinant of its bulk physical properties, including viscosity. Several key features of this molecule are expected to influence its rheological behavior:

-

The Cyclohexane Ring: As a foundational structure, the cyclohexane ring provides a degree of conformational rigidity. Compared to its linear alkane counterparts, cyclohexane has a higher viscosity due to hindered rotation and increased intermolecular interactions.[4]

-

The 1,1-Dimethylpropyl (tert-Amyl) Group: This bulky, non-polar substituent significantly increases the molecule's steric hindrance and surface area. This is expected to lead to stronger van der Waals forces between molecules, thereby increasing viscosity.

-

The 1,1-Difluoro Group: The introduction of two fluorine atoms at the same carbon atom has a multifaceted effect. The high electronegativity of fluorine can lead to the formation of a significant dipole moment, potentially increasing intermolecular attractive forces.[5][6] However, the compact nature of the C-F bond and the potential for intramolecular repulsion might also influence the overall molecular shape and packing, which in turn affects viscosity.

Based on these structural characteristics, it is hypothesized that 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane will exhibit a moderate to high viscosity for a molecule of its size.

Predicted Physicochemical Properties

| Property | Value/Prediction | Source |

| Molecular Formula | C11H20F2 | [7] |

| Molecular Weight | 190.27 g/mol | [7] |

| Boiling Point (Predicted) | 195.9 ± 13.0 °C | [7] |

| Density (Predicted) | 0.93 ± 0.1 g/cm³ | [7] |

A Proposed Experimental Protocol for Viscosity Determination

To empirically determine the viscosity of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane, a robust and self-validating experimental protocol is essential. The following outlines a detailed methodology using a rotational viscometer, a standard and reliable instrument for such measurements.

Materials and Instrumentation

-

Sample: 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane (purity >98%)

-

Instrumentation: Rotational viscometer (e.g., Brookfield DV2T or similar) with appropriate spindles.

-

Temperature Control: A circulating water bath or Peltier temperature controller capable of maintaining the sample temperature to within ±0.1 °C.

-

Glassware: Low-form beaker or sample container compatible with the viscometer.

-

Calibration Standards: Certified viscosity standards (e.g., silicone oils) bracketing the expected viscosity of the sample.

Step-by-Step Measurement Procedure

-

Instrument Calibration and Verification:

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Verify the calibration using a certified viscosity standard at a known temperature (e.g., 25 °C). The measured viscosity should be within the specified tolerance of the standard. This step is crucial for ensuring the trustworthiness of the subsequent measurements.

-

-

Sample Preparation and Temperature Equilibration:

-

Place a sufficient volume of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane into the sample container to ensure the spindle will be immersed to the correct depth.

-

Place the sample container in the temperature-controlled bath and allow the sample to equilibrate to the target temperature for at least 30 minutes.

-

-

Viscosity Measurement:

-

Select a spindle and rotational speed that will result in a torque reading between 10% and 90% of the instrument's full-scale range. This ensures optimal accuracy.

-

Carefully lower the rotating spindle into the center of the sample.

-

Allow the reading to stabilize for at least 60 seconds before recording the viscosity value.

-

Repeat the measurement at least three times and calculate the average viscosity.

-

-

Temperature-Dependent Viscosity Profile:

-

To obtain a comprehensive understanding of the material's behavior, repeat the measurements at a range of temperatures (e.g., in 5 °C increments from 20 °C to 50 °C).

-

Data Analysis and Reporting

-

Report the average viscosity in centipoise (cP) or millipascal-seconds (mPa·s) at each temperature.

-

Plot viscosity as a function of temperature to visualize the temperature dependence.

-

For a more in-depth analysis, the data can be fitted to the Arrhenius equation for viscosity to determine the activation energy for viscous flow.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the proposed experimental protocol for determining the viscosity of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane.

Sources

- 1. Liquid crystal phases [merckgroup.com]

- 2. Liquid crystal - Wikipedia [en.wikipedia.org]

- 3. 4-Tert-butyl-1,1-difluorocyclohexane|CAS 19422-34-5 [benchchem.com]

- 4. Viscosity [macro.lsu.edu]

- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane CAS#: 1186195-06-1 [m.chemicalbook.com]

Refractive index properties of difluorinated liquid crystal monomers

An In-Depth Technical Guide to the Refractive Index Properties of Difluorinated Liquid Crystal Monomers

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms into liquid crystal (LC) monomers has revolutionized the development of advanced electro-optical materials, particularly for high-performance display technologies. This technical guide provides a comprehensive exploration of the refractive index properties of difluorinated liquid crystal monomers. We delve into the fundamental principles of optical anisotropy in these materials, detailing the profound influence of difluorination on birefringence (Δn) and the dielectric anisotropy (Δε). This guide presents a field-proven, step-by-step protocol for the accurate measurement of ordinary (nₒ) and extraordinary (nₑ) refractive indices using Abbé refractometry. Furthermore, we synthesize key structure-property relationships, elucidating how the number and position of fluorine substituents, along with other molecular features, can be engineered to tailor the optical characteristics of these monomers for specific applications, from next-generation augmented reality (AR) displays to advanced photonic devices.

Introduction: The Significance of Fluorination in Liquid Crystal Design

Liquid crystals (LCs) represent a unique state of matter, possessing both the fluidity of a liquid and the long-range orientational order of a solid crystal.[1] This anisotropy is the cornerstone of their utility in a vast array of electro-optical devices, most notably liquid crystal displays (LCDs).[2] The performance of these devices is critically dependent on the physicochemical properties of the constituent LC materials, including viscosity, dielectric anisotropy (Δε), and, centrally to this guide, the optical anisotropy, or birefringence (Δn).[2][3]

The introduction of fluorine atoms into mesogenic (liquid crystal-forming) molecules is a powerful molecular engineering strategy.[4][5] Due to its small size, high electronegativity, and significant steric effect compared to hydrogen, the fluoro substituent can dramatically alter intermolecular forces and molecular packing.[4][5] This modification profoundly influences key material properties:

-

Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond allows for precise control over the material's response to an electric field. Depending on the substitution pattern, materials with large positive or negative Δε can be synthesized.[6][7][8]

-

Viscosity: Fluorination can lead to reduced viscosity, which is crucial for achieving the fast switching speeds required in modern displays.[9]

-

Birefringence (Δn): As the primary focus of this guide, the refractive indices are also heavily influenced by the electronic and structural changes brought about by fluorination.

Difluorinated monomers, in particular, offer a versatile platform for fine-tuning these properties, enabling the development of materials with the high birefringence, low viscosity, and specific dielectric anisotropy required for demanding applications like Liquid Crystal on Silicon (LCoS) devices used in augmented reality.[3]

Fundamental Principles of Optical Anisotropy in Liquid Crystals

In calamitic (rod-shaped) liquid crystals, the molecules exhibit a preferred orientation along a common axis known as the director (n ). This structural anisotropy leads to optical anisotropy, meaning that the material's refractive index is dependent on the polarization and propagation direction of light relative to the director.[10]

-

Ordinary Refractive Index (nₒ): Experienced by light polarized perpendicular to the liquid crystal director.

-

Extraordinary Refractive Index (nₑ): Experienced by light polarized parallel to the liquid crystal director.

Birefringence (Δn) is the quantitative measure of this optical anisotropy and is defined as the difference between the extraordinary and ordinary refractive indices[10]:

Δn = nₑ - nₒ

A large, positive Δn is typically sought for applications where a significant phase shift is required over a short path length (i.e., in a thin LC cell), which is essential for inhibiting fringing field effects in high-resolution displays.[2][3] The magnitude of Δn is fundamentally linked to the anisotropy of the molecular polarizability, which is enhanced by long, conjugated π-electron systems, such as those found in molecules with multiple aromatic rings.[2][11]

The Role of Difluorination in Tailoring Refractive Index

The introduction of two fluorine atoms into a liquid crystal monomer has a multifaceted impact on its refractive index properties, primarily dictated by their position on the molecular core.

-

Lateral Difluorination: When fluorine atoms are substituted on the lateral positions of the aromatic core (e.g., 2',3'-difluoroterphenyls), they introduce a strong dipole moment perpendicular to the long molecular axis.[8] This often results in materials with a negative dielectric anisotropy (Δε < 0) .[6][8][12] While this substitution can slightly decrease the overall birefringence by disrupting the molecular packing and conjugation, its primary role is to control the dielectric properties.

-

Terminal Difluorination: Incorporating fluorine atoms into the terminal alkyl chains (e.g., as a 2,2-difluoroethyl group) can significantly alter the direction of the net molecular dipole moment.[7] This strategy can be employed to increase the magnitude of negative Δε without drastically compromising the birefringence, which is largely determined by the rigid core structure.[7]

The number of fluorine atoms also plays a critical role. Increasing the number of lateral fluorine atoms in a terphenyl core, for instance, has been shown to lower the clearing point (the transition temperature to the isotropic liquid phase), affecting the operational temperature range of the material.[9]

Experimental Protocol: Measuring nₑ and nₒ with an Abbé Refractometer

The Abbé refractometer is a robust instrument for determining the refractive indices of liquids based on the principle of the critical angle of total internal reflection.[13][14][15] With proper sample preparation, it can be used to accurately measure both nₑ and nₒ of a liquid crystal monomer.

Causality in Experimental Design

The core challenge in measuring anisotropic materials is to present a uniformly aligned sample to the instrument. To measure nₑ, the liquid crystal director must be aligned parallel to the polarization of the incident light. Conversely, for nₒ, the director must be perpendicular. This is achieved by treating the surfaces of the refractometer's prisms to induce a specific alignment (e.g., planar or homeotropic) and using a polarizing filter. Temperature control is paramount, as the refractive index of liquid crystals is highly temperature-dependent.[16][17]

Step-by-Step Methodology

-

Instrument Calibration and Setup:

-

Connect the Abbé refractometer to a circulating water bath set to the desired measurement temperature (e.g., 25.0 ± 0.1 °C). Allow the instrument's prisms to thermally equilibrate.

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water, nD = 1.3330 at 20°C).[18]

-

-

Prism Surface Preparation for Planar Alignment:

-

Rationale: To measure both nₑ and nₒ in a single setup, a planar alignment (where LC molecules lie parallel to the prism surface) is required.

-

Clean the surfaces of both the measuring and illuminating prisms with a suitable solvent (e.g., acetone, then isopropanol) and a soft lens tissue.

-

Apply a thin layer of a planar alignment agent (e.g., a rubbed polyimide or a suitable surfactant) to both prism surfaces according to the manufacturer's instructions. This micro-grooved surface directs the LC molecules to align uniformly.

-

-

Sample Loading:

-

Place a polarizing film between the light source and the illuminating prism.

-

Apply one to two drops of the difluorinated liquid crystal monomer onto the surface of the measuring prism.

-

Immediately and carefully close the prisms to spread the sample into a thin, uniform film.

-

-

Measurement of Ordinary Refractive Index (nₒ):

-

Rotate the polarizing film so that the light is polarized perpendicular to the rubbing direction of the alignment layer.

-

Look through the eyepiece and turn the measurement knob until the shadow-line interface appears in the field of view.

-

If a colored fringe is visible at the interface, adjust the dispersion compensator until the boundary is sharp and achromatic.

-

Precisely align the shadow-line with the center of the crosshairs.

-

Read the value of the ordinary refractive index (nₒ) from the instrument's scale. Record the value.

-

-

Measurement of Extraordinary Refractive Index (nₑ):

-

Without disturbing the sample, rotate the polarizing film by 90 degrees. The light is now polarized parallel to the LC director.

-

The shadow-line will shift to a new position. Re-adjust the measurement knob to bring the new shadow-line to the center of the crosshairs.

-

Read the value of the extraordinary refractive index (nₑ) from the scale. Record the value.[19]

-

-

Data Analysis:

-

Repeat measurements 3-5 times to ensure reproducibility and calculate the average values for nₑ and nₒ.

-

Calculate the birefringence (Δn) using the formula: Δn = nₑ - nₒ .

-

Experimental Workflow Diagram

Structure-Property Relationships and Data

The optical properties of difluorinated LC monomers are a direct consequence of their molecular architecture. Key relationships have been established through extensive research.[20]

-

Aromatic Core: A longer, more conjugated core (e.g., terphenyls vs. biphenyls) generally leads to a higher molecular polarizability anisotropy and thus a larger birefringence (Δn).[2][11]

-

Linking Groups: Flexible linking groups can disrupt the rigidity of the core, potentially lowering Δn. Conversely, rigid linking groups like an ethynyl bridge (–C≡C–) extend the π-electron system and significantly increase Δn.[2][11]

-

Lateral Fluorine Position: As discussed, lateral fluorine atoms are primarily used to engineer a negative dielectric anisotropy.[6][8] A study on difluoroterphenyl dimers and trimers showed that while they exhibit positive optical anisotropy (birefringence), the magnitude is lower than that of the corresponding monomer, demonstrating the influence of molecular architecture on packing and overall optical properties.[6][12]

-

Terminal Chains: The length and nature of terminal alkyl chains also play a role. Longer chains can slightly decrease birefringence due to a dilution effect on the highly anisotropic core, but they are crucial for controlling mesophase stability and viscosity.[8]

Table of Representative Properties

The following table summarizes optical data for exemplary fluorinated liquid crystal structures discussed in the literature. Note: Exact values are highly dependent on temperature and measurement wavelength (typically 589 nm).

| Molecular Structure Class | Key Features | Typical Δn Range | Typical Δε | Source Insights |

| Laterally Difluorinated Terphenyls | Terphenyl core, 2 or 3 lateral F atoms | 0.15 - 0.25 | Negative | Exhibit negative Δε due to perpendicular dipole moment. Δn is generally high but can be lower than non-laterally substituted analogs.[6][8][9] |

| Difluoroethyl Terminated Mesogens | Biphenyl or Terphenyl core, terminal -OCH₂CF₂H | 0.10 - 0.20 | Negative | Strategy to increase the magnitude of negative Δε by adding a strong terminal dipole opposing other dipoles along the long axis.[7] |

| Multi-Fluorinated Terphenyls | Terphenyl core, multiple F atoms | > 0.25 | Variable | Used as high refractive index additives to adjust the overall nₑ of a mixture to match polymer matrices in PDLC applications.[21] |

| Difluorovinyl Diluters | Biphenyl core, difluorovinyl bridge | ~ 0.20 | Positive | Used as additives to reduce viscosity in high-Δn mixtures while helping to maintain a large positive Δε.[3] |

Structure-Property Relationship Diagram

}"]; Linker [label="{Linking Group|Direct Bond, Ethynyl (-C≡C-)}"]; Subst [label="{Lateral Substituent|e.g., -F, -F}"]; Term [label="{Terminal Group|Alkyl Chain, -OCH₂CF₂H}"]; } }"]; Diel [label="{Dielectric Anisotropy (Δε)|Electrical Anisotropy}"]; }Conclusion and Future Outlook

Difluorinated liquid crystal monomers are a cornerstone of modern materials science, offering unparalleled control over the electro-optical properties required for advanced technologies. The strategic placement of just two fluorine atoms can dictate the material's dielectric response while maintaining the high birefringence essential for phase modulation. The structure-property relationships discussed herein provide a clear roadmap for the rational design of new mesogens. As technologies such as virtual and augmented reality, holographic displays, and tunable photonic devices continue to evolve, the demand for liquid crystals with precisely engineered refractive index profiles will only intensify. The continued exploration of novel fluorination patterns and molecular architectures will be paramount in meeting these future challenges and enabling the next wave of optical innovation.

References

-

Tschierske, C. (2012). Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorinated segments. Top Curr Chem, 318, 1-108. [Link]

-

Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

-

Hird, M. (2007). Fluorinated liquid crystals – properties and applications. ResearchGate. [Link]

-

Anevlavis, I., et al. (2024). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Materials (Basel), 17(11), 2555. [Link]

-

Sikorska, W., et al. (2023). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Polymers, 15(15), 3324. [Link]

-

Garg, K. (2015). How can the ordinary and extraordinary refractive index of liquid crystals calculate by Abbe's Refractometer? ResearchGate. [Link]

-

Anevlavis, I., et al. (2024). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Semantic Scholar. [Link]

-

Photonics Media. Abbe refractometer. Photonics Dictionary. [Link]

-

Wang, Y., et al. (2023). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Polymers, 15(10), 2381. [Link]

-

Chen, Z., et al. (2023). Increasing the negative dielectric anisotropy of liquid crystals with polar substituents parallel to their long molecular axis through adding terminal 2,2-difluoroethyl group. Figshare. [Link]

-

He, Z., et al. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. Crystals, 13(3), 478. [Link]

-

Cukrov, G., et al. (2017). Elastic and electro-optical properties of flexible fluorinated dimers with negative dielectric anisotropy. arXiv. [Link]

-

Shanker, G., et al. (2022). Perspective on structure-property relationship of room temperature single-component liquid crystals. Liquid Crystals, 49(1), 1-59. [Link]

-

University of Arizona. Lab 2: Refractive Index and Snell's Law. OPTI202L Lab Manual. [Link]

-

HINOTEK. (2024). How an Abbe Refractometer Works: The Principle of Critical Angle. [Link]

-

Carl Zeiss. Abbe Zeiss refractometer. [Link]

-

Kumar, A., et al. (2024). New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity. Materials, 17(15), 3418. [Link]

-

Dabrowski, R., et al. (2015). High Birefringence Liquid Crystals. Molecules, 20(8), 14355-14385. [Link]

-

New Vision Display. (2019). How the Birefringence of Liquid Crystals Affects Polarization. [Link]

-

Kim, H., et al. (2014). Negative dispersion of birefringence in two-dimensionally self-organized smectic liquid crystal and monomer thin film. Optics Letters, 39(17), 5146-5149. [Link]

-

Al-Alwani, I. S. M. (2017). Birefringences of bio-based liquid crystals. International Journal of Innovative Research in Science, Engineering and Technology, 6(8), 16949-16959. [Link]

-

Wu, S. T. (1986). Birefringence Dispersions of Liquid-Crystals. ResearchGate. [Link]

-

Lesman. Refractive Indices of Known Materials. [Link]

-

Dabrowski, R., et al. (2015). High Birefringence Liquid Crystals. ResearchGate. [Link]

-

Li, J., & Wu, S. T. (2004). Refractive Indices of Liquid Crystals for Display Applications. ResearchGate. [Link]

-

Acevedo-García, J., et al. (2022). The experimental average refractive index of liquid crystals and its prediction from the anisotropic indices. Physical Chemistry Chemical Physics, 24(13), 7936-7943. [Link]

-

Dabrowski, R. (2001). High Birefringence Nematic Liquid Crystals for Display and Telecom Applications. ResearchGate. [Link]

-

Levitt, J. (2016). DISPERSION OF THE BIREFRINGENCE OF CRYSTAL QUARTZ, MAGNESIUM FLUORIDE, AND SYNTHETIC SAPPHIRE. The University of Arizona. [Link]

Sources

- 1. ijirset.com [ijirset.com]

- 2. mdpi.com [mdpi.com]

- 3. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandf.figshare.com [tandf.figshare.com]

- 8. arxiv.org [arxiv.org]

- 9. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. newvisiondisplay.com [newvisiondisplay.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. photonics.com [photonics.com]

- 14. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 15. hinotek.com [hinotek.com]

- 16. macro.lsu.edu [macro.lsu.edu]

- 17. researchgate.net [researchgate.net]

- 18. lesman.com [lesman.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Formulation and Characterization of Negative Dielectric Anisotropy Liquid Crystal Mixtures Utilizing Difluorocyclohexane Derivatives

Introduction: The Critical Role of Negative Dielectric Anisotropy in Advanced Displays

Modern liquid crystal displays (LCDs), particularly those employing technologies such as Vertical Alignment (VA) and Fringe-Field Switching (FFS), demand liquid crystal (LC) mixtures with specific physical properties to achieve high contrast ratios, wide viewing angles, and fast response times.[1][2] A key parameter in these technologies is negative dielectric anisotropy (Δε < 0), where the dielectric permittivity parallel to the liquid crystal director (ε∥) is less than the permittivity perpendicular to it (ε⊥).[3][4] This property allows the rod-like LC molecules, which are initially aligned perpendicularly to the substrate in a VA cell, to switch to a state parallel to the substrate upon application of an electric field, enabling light transmission.[2]

Achieving a suite of optimal characteristics—a large negative Δε for low driving voltage, low rotational viscosity (γ₁) for fast switching, a broad nematic temperature range, and high chemical and photostability—is a significant formulation challenge.[5][6] No single liquid crystal compound can satisfy all these requirements simultaneously. Therefore, the formulation of multi-component mixtures is essential, where each component contributes a specific desirable property.[5]

This application note provides a comprehensive guide to the formulation strategy and detailed characterization protocols for creating negative dielectric anisotropy mixtures, with a specific focus on the strategic incorporation of difluorocyclohexane derivatives. These compounds offer a unique combination of properties that make them valuable components in state-of-the-art LC formulations.

Molecular Design Strategy: The Advantage of the Difluorocyclohexane Moiety

The generation of negative dielectric anisotropy is achieved by designing molecules where the net dipole moment is directed perpendicular to the long molecular axis.[3] While laterally fluorinated phenyl rings are a common approach, incorporating a 4,4-difluorocyclohexane ring into the rigid core of a calamitic (rod-like) liquid crystal offers distinct advantages.

The two fluorine atoms on the cyclohexane ring create a strong dipole moment perpendicular to the long axis of the molecule. Quantum-chemical studies reveal that the stability and conformational preferences of difluorocyclohexane isomers are governed by a complex interplay of intramolecular interactions, including dipolar repulsion between C-F bonds and electrostatic attractions.[6] This specific stereochemistry provides a robust method for inducing negative Δε. Furthermore, compounds based on saturated rings like cyclohexane can contribute to lowering the overall viscosity of a mixture compared to their fully aromatic counterparts, which is critical for achieving fast response times.[5]

Logical Framework for Component Selection

The formulation of a successful negative Δε mixture is a multi-step process involving the careful selection of components to balance various physical properties.

Figure 1: Workflow for formulating and optimizing negative Δε liquid crystal mixtures.

Formulation Protocol: A Step-by-Step Guide

The preparation of liquid crystal mixtures is performed in a clean environment to avoid contamination that could affect the final properties, particularly electrical resistivity.

Protocol 1: Preparation of a Test Mixture

This protocol describes the formulation of a multi-component LC mixture by weight.

Materials:

-

Host nematic liquid crystal mixture (e.g., a commercial mixture with a wide temperature range like ZLI-1565, as often used in initial characterizations).[7]

-

Negative Δε component: A synthesized 4,4-difluorocyclohexane derivative.

-

Low viscosity component (e.g., an alkyl-bicyclohexane compound).

-

High birefringence component (optional, e.g., a tolane derivative).

-

Small glass vials with airtight caps.

-

Analytical balance (accuracy ±0.01 mg).

-

Hot plate with magnetic stirring capabilities.

-

Small magnetic stir bars.

-

Inert gas (Nitrogen or Argon).

-

Ultrasonic bath.

Procedure:

-

Component Calculation: Determine the desired weight percentage (wt%) of each component for a total mixture mass of, for example, 1.0 g.

-

Weighing: Accurately weigh each component directly into a clean, dry glass vial. Perform this in an inert atmosphere (glove box) if components are sensitive to air or moisture.

-

Initial Mixing: Add a small magnetic stir bar to the vial, cap it tightly, and gently swirl to pre-mix the components.

-

Heating and Homogenization:

-

Place the vial on a hot plate and heat it to a temperature approximately 10-20°C above the highest clearing point of all individual components.[8] This ensures all components are in the isotropic (liquid) phase.

-

Turn on the magnetic stirrer to a low-to-medium speed to ensure thorough mixing without splashing.

-

Continue heating and stirring for 1-2 hours to ensure a completely homogeneous mixture.[9]

-

-

Degassing (Optional but Recommended): Place the vial in an ultrasonic bath for 10-15 minutes while still warm to help remove any dissolved gases.

-

Cooling and Storage:

-

Turn off the heat and allow the vial to cool slowly to room temperature. Rapid cooling can sometimes induce phase separation in complex mixtures.

-

Once at room temperature, store the vial in a dark, desiccated environment.

-

Characterization Protocols

Once formulated, the mixture must be rigorously characterized to determine its physical properties.

Clearing Point (Nematic-to-Isotropic Transition Temperature, T_NI) Determination

The clearing point is a fundamental property indicating the upper limit of the nematic phase operating temperature range.[6]

Method A: Polarized Optical Microscopy (POM)

-

Principle: The transition from the birefringent nematic phase to the dark isotropic phase is observed visually.

-

Procedure:

-

Place a small drop of the LC mixture onto a clean microscope slide.

-

Place a coverslip over the drop. The capillary action will create a thin film.

-

Position the slide on a calibrated hot stage attached to a polarized light microscope.

-

Observe the sample through crossed polarizers. The nematic phase will appear bright and textured.

-

Heat the sample at a controlled rate (e.g., 1-2°C/min).

-

The clearing point (T_NI) is the temperature at which the last vestige of birefringence disappears, and the entire field of view becomes completely dark.[10]

-

Cool the sample slowly to observe the formation of the nematic phase from the isotropic liquid, confirming the transition is reversible.

-

Method B: Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions are detected as endothermic or exothermic peaks.[2][11]

-

Protocol 2: DSC Measurement of T_NI

-

Sample Preparation: Hermetically seal 3-6 mg of the LC mixture in an aluminum DSC pan. Prepare an empty sealed pan as a reference.[12]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas like nitrogen (e.g., at 20 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected transition (e.g., 25°C).

-

Ramp the temperature up at a controlled rate (e.g., 10°C/min) to a point well into the isotropic phase (e.g., T_NI + 20°C).[11]

-

Hold for 2-3 minutes to ensure thermal equilibrium.

-

Ramp the temperature down at the same rate to the starting temperature.

-

-

Data Analysis: The nematic-to-isotropic transition will appear as a small endothermic peak on the heating curve. The temperature at the peak maximum is typically reported as the T_NI. The associated enthalpy (ΔH) can also be calculated by integrating the peak area.[2]

-

Dielectric Anisotropy (Δε) Measurement

-

Principle: Δε is calculated from the difference between the dielectric permittivities measured parallel (ε∥) and perpendicular (ε⊥) to the LC director. This requires two different types of measurement cells.[3]

-

Protocol 3: Dielectric Permittivity and Anisotropy Measurement

-

Cell Preparation:

-

Homogeneous Cell (for ε⊥): Use two ITO-coated glass substrates with a planar alignment layer (e.g., rubbed polyimide). This aligns the LC director parallel to the substrates.

-

Homeotropic Cell (for ε∥): Use two ITO-coated glass substrates with a homeotropic alignment layer (e.g., a silane surfactant or specific polyimide). This aligns the LC director perpendicular to the substrates.

-

Assemble the cells with a defined gap (e.g., 5-10 µm) using spacers.

-

-

Cell Filling: Fill both cells with the LC mixture via capillary action in the isotropic phase (by heating the cell and mixture) to ensure defect-free alignment. Cool slowly to room temperature.

-

Capacitance Measurement:

-

Connect the homeotropic cell to an LCR meter. Measure the capacitance (C∥) at a standard frequency (e.g., 1 kHz) and a low voltage (e.g., 0.5 Vrms) that does not perturb the director.

-

Connect the homogeneous cell to the LCR meter and measure its capacitance (C⊥) under the same conditions.

-

Measure the capacitance of both cells when empty (C_empty).

-

-

Calculation:

-

Calculate the perpendicular permittivity: ε⊥ = C⊥ / C_empty .

-

Calculate the parallel permittivity: ε∥ = C∥ / C_empty .

-

Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥ .

-

-

Rotational Viscosity (γ₁) Measurement

-

Principle: Rotational viscosity is a measure of the internal friction experienced by the LC director as it rotates. A common method is the transient current method, which measures the electrical response to a sudden change in applied voltage.[5]

-

Protocol 4: Rotational Viscosity by Transient Current Method

-

Cell Preparation: A homogeneous cell (as described in Protocol 3) is required.

-

Experimental Setup: The cell is placed in a temperature-controlled holder. A function generator applies a voltage step, and a digital oscilloscope measures the resulting transient current through the cell via a series resistor.

-

Measurement Procedure:

-

Apply a DC or low-frequency square wave voltage to the cell that is well above the threshold voltage to align the directors.

-

Suddenly switch off the voltage. The LC directors will relax back to their initial planar state.

-

The oscilloscope will record a transient current peak during this relaxation. The time at which this peak occurs is related to the relaxation time (τ_off).

-

-

Calculation: The rotational viscosity (γ₁) can be calculated from the relaxation time using the following relationship: γ₁ ≈ (V_th² * τ_off) / (π² * d²) where V_th is the threshold voltage and d is the cell gap. (Note: More precise calculations involve the elastic constants of the material).

-

Data Presentation and Interpretation

The successful formulation of an LC mixture requires a balance of properties. The data below illustrates a hypothetical example of how adding a difluorocyclohexane-based compound (DFCH-1) to a host mixture can tailor its properties.

Table 1: Physical Properties of a Hypothetical Host Mixture and a Formulated Mixture at 20°C.

| Property | Host Mixture (ZLI-1565) | Formulation 1 (90% Host + 10% DFCH-1) | Target Specification |

| Clearing Point (T_NI) [°C] | 85.0 | 82.5 | > 70 |

| Dielectric Anisotropy (Δε) at 1 kHz | +5.2 | -2.5 | < -2.0 |

| Birefringence (Δn) at 589 nm | 0.12 | 0.11 | ~0.10 |

| Rotational Viscosity (γ₁) [mPa·s] | 120 | 115 | < 150 |

Interpretation: The addition of 10% of the difluorocyclohexane derivative successfully switched the dielectric anisotropy from positive to negative, meeting the primary objective.[7] This demonstrates the high efficacy of this molecular structure for inducing negative Δε. Importantly, the rotational viscosity was slightly reduced, a beneficial side effect attributed to the saturated cyclohexane ring. The clearing point and birefringence experienced minor, acceptable decreases. This iterative process of formulation and characterization allows for the fine-tuning of mixtures to meet the stringent demands of modern display applications.[3]

Conclusion

The use of difluorocyclohexane derivatives represents a powerful strategy in the design of liquid crystal mixtures with negative dielectric anisotropy. Their molecular structure provides a strong perpendicular dipole moment while often contributing favorably to low viscosity. By following systematic formulation strategies and employing rigorous, well-defined characterization protocols as outlined in this note, researchers can effectively develop and optimize advanced liquid crystal mixtures tailored for high-performance display technologies. The interplay between molecular design, mixture formulation, and physical property characterization is the cornerstone of innovation in this field.

References

-

Ben Snow, et al. (2015). How can I make a homeotropic cell for dielectric study in liquid crystal sample? ResearchGate. Available at: [Link]

- DE4430668B4, Plach, H., et al. (1996). Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures. Google Patents.

-

Gauza, S., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals. Available at: [Link]

-

Kobayashi, S., et al. (2016). Development of liquid crystal displays and related improvements to their performances. Proceedings of the Japan Academy, Series B. Available at: [Link]

-

M. Imai, et al. (2001). Determination of Rotational Viscosity of Nematic Liquid Crystals from Transient Current: Numerical Analysis and Experiment. OUCI. Available at: [Link]

- Sarma, B., et al. (2014). Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy. Pramana - Journal of Physics.

-

Gamble, A. (2012). Synthesis of Liquid Crystals: "Filling Forms with Function". University of Colorado Boulder. Available at: [Link]

-

MRSEC Education Group. Preparation of Cholesteryl Ester Liquid Crystals. University of Wisconsin-Madison. Available at: [Link]

-

Singh, B. P., et al. (2021). What materials do you recommend as a coating layer to obtain liquid crystal cells with homeotropic alignment of molecules? ResearchGate. Available at: [Link]

- CN101362949B, Zhang, Y., et al. (2011). Method for preparing liquid crystal mixture with smectic phase-cholesteric phase transformation. Google Patents.

- EP0440306A1, Sage, I. C., et al. (1991). Liquid-crystal cell comprising a plate with homeotropic alignment. Google Patents.

-

Carmezim, B., et al. (2024). Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions. ChemistryOpen. Available at: [Link]

- Skarabot, M., et al. (2019).

- Wilson, S., et al. (2011).

-

Honaker, L. W., et al. (2018). Measuring the Anisotropy in Interfacial Tension of Nematic Liquid Crystals. MDPI. Available at: [Link]

- Zhang, H., et al. (2022). STUDY ON ROTATIONAL VISCOSITY OF NEMATIC LYOTROPIC LIQUID CRYSTAL. ACTA MECHANICA SINICA.

-

Wu, S-T., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. ResearchGate. Available at: [Link]

- Bauman, D., et al. (1997). GUEST EFFECT ON NEMATIC-ISOTROPIC PHASE TRANSITION TEMPERATURE OF LIQUID CRYSTAL 6CΗΒΤ. Acta Physica Polonica A.

- CN101407719B, Hsu, C., et al. (2011). Negative dielectric anisotropy liquid crystal material composition and liquid crystal display device using the same. Google Patents.

-

Torontech Inc. (2024). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available at: [Link]

-

Chen, H., et al. (2022). Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. PMC. Available at: [Link]

- Łoś, J., et al. (2022). Continuous isotropic – nematic transition in compressed rod-line liquid crystal based nanocolloid. arXiv.

-

Wikipedia. (2023). Rotational viscosity. Available at: [Link]

-

PerkinElmer. Operating Instructions – Differential Scanning Calorimeter. The Life Sciences and Bio-Engineering Core Facility. Available at: [Link]

-

Wiberg, K. B., et al. (2007). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. ResearchGate. Available at: [Link]

- Nishimura, Y., et al. (2023). Probing a Local Viscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore. ChemRxiv.

- Anikeev, A. V., et al. (2019). Kinetics of orientation processes in nematic liquid crystals in a periodically changing magnetic field. E3S Web of Conferences.

-

Mettler-Toledo. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. Available at: [Link]

-

University of Southern Mississippi. Differential Scanning Calorimetry (DSC) Manual. Available at: [Link]

-

Drozd-Rzoska, A., et al. (2012). DSC traces of the nematic to isotropic transition for the pure LC mixture and for the ones doped with spherical and rod-like magnetic nanoparticles. ResearchGate. Available at: [Link]

-

Kralj, S., et al. (1991). Nematic-isotropic phase transition in a liquid-crystal droplet. ResearchGate. Available at: [Link]

Sources

- 1. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications | MDPI [mdpi.com]

- 6. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DE4430668B4 - Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures - Google Patents [patents.google.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. CN101407719B - Negative dielectric anisotropy liquid crystal material composition and liquid crystal display device using the same - Google Patents [patents.google.com]

- 12. US10100251B2 - Compounds having a difluorocyclohexane ring, liquid crystal compositions and liquid crystal display devices - Google Patents [patents.google.com]

Application Notes and Protocols for Creating Low-Viscosity Liquid Crystal Mixtures with Fluorinated Additives

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the formulation, characterization, and application of low-viscosity liquid crystal (LC) mixtures. A central focus is placed on the strategic use of fluorinated additives to achieve desirable physical properties, particularly reduced viscosity, which is critical for advanced applications such as fast-switching displays and other electro-optical devices. This document elucidates the underlying principles of viscosity reduction through molecular engineering, offers step-by-step protocols for mixture preparation and characterization, and provides essential safety guidelines for handling the chemical components involved.

Introduction: The Imperative for Low-Viscosity Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals. This duality allows them to be manipulated by external stimuli, most notably electric fields, making them the cornerstone of modern display technology and a wide array of electro-optic applications[1][2]. The rotational viscosity of a liquid crystal mixture is a critical parameter that dictates the reorientation speed of the LC molecules in response to an electric field[3]. Consequently, achieving low viscosity is a primary objective in the formulation of LC mixtures for applications demanding rapid switching times, such as high-refresh-rate displays and optical modulators[3][4].

Fluorinated compounds have emerged as indispensable additives in the design of high-performance liquid crystal mixtures. The incorporation of fluorine atoms into the molecular structure of LC components can significantly alter their physical properties, including dielectric anisotropy, birefringence, and, most importantly, viscosity[5][6][7]. The strategic placement of fluorine atoms can disrupt intermolecular interactions that contribute to viscous drag, thereby facilitating faster molecular reorientation and improved device performance[5][6]. This guide will explore the rationale behind using fluorinated additives and provide practical protocols for their effective implementation.

The Role of Fluorinated Additives in Viscosity Reduction: A Molecular Perspective

The viscosity of a nematic liquid crystal is influenced by several factors at the molecular level, including molecular shape, intermolecular forces, and the degree of molecular ordering. The introduction of fluorine atoms into a liquid crystal molecule can lead to a reduction in viscosity through several mechanisms:

-

Reduced Intermolecular Interactions: The high electronegativity of fluorine can create strong intramolecular dipoles. However, the small size and low polarizability of the fluorine atom can lead to weaker van der Waals interactions between molecules compared to their non-fluorinated counterparts. This reduction in intermolecular attraction lowers the energy barrier for molecular motion, resulting in lower viscosity[5][6].

-

Steric Effects: The strategic placement of fluorine atoms, particularly in lateral positions on the mesogenic core, can introduce steric hindrance that disrupts the close packing of liquid crystal molecules[7]. This increased free volume allows for greater molecular mobility and, consequently, a decrease in viscosity.

-

Modification of Molecular Shape: Fluorination can alter the overall shape and flexibility of a molecule. By designing molecules with a more streamlined shape and reduced aspect ratio, the resistance to flow can be minimized.

The selection of appropriate fluorinated additives is a critical step in formulating low-viscosity mixtures. Key considerations include the position and number of fluorine substitutions, the overall molecular architecture, and the additive's solubility and compatibility with the host liquid crystal mixture.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation and characterization of low-viscosity liquid crystal mixtures containing fluorinated additives.

Materials and Equipment

Materials:

-

Host nematic liquid crystal mixture (e.g., a commercially available mixture with known properties)

-

Fluorinated liquid crystal additives (select based on desired properties such as dielectric anisotropy and viscosity reduction potential)

-

Indium Tin Oxide (ITO) coated glass substrates

-

Polyimide alignment layer solution

-

UV-curable sealant

-

Spacers of desired thickness (e.g., 5 µm)

-

Solvents for cleaning (e.g., acetone, isopropanol, deionized water)

Equipment:

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Hot plate with magnetic stirrer

-

Ultrasonic bath

-

Spin coater

-

UV curing lamp

-

Polarizing Optical Microscope (POM)

-

Differential Scanning Calorimeter (DSC)

-

Rotational viscometer

-

Function generator and voltage amplifier

-

Photodetector and oscilloscope for electro-optical measurements

Safety Precautions: Handling Fluorinated Compounds

Fluorinated organic compounds, like many laboratory chemicals, require careful handling to minimize risk. Always consult the Safety Data Sheet (SDS) for each specific compound before use. General safety protocols include:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene)[8].

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when handling volatile compounds or heating mixtures[9].

-

Spill Management: In case of a spill, evacuate the area if necessary. Absorb small spills with an inert material (e.g., vermiculite or sand) and dispose of it as hazardous waste. For larger spills, follow your institution's emergency procedures[10].

-

Waste Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations. Label all waste containers clearly[10].

-

First Aid: In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention[10].

Protocol 1: Preparation of the Liquid Crystal Mixture

This protocol outlines the steps for preparing a liquid crystal mixture with a specific concentration of a fluorinated additive.

Workflow Diagram:

Caption: Workflow for the preparation of a liquid crystal mixture.

Step-by-Step Procedure:

-

Define Mixture Composition: Determine the desired weight percentage (wt%) of the fluorinated additive in the host liquid crystal mixture.

-

Weighing: Using an analytical balance, accurately weigh the required amounts of the host liquid crystal and the fluorinated additive into a clean glass vial.

-

Mixing and Dissolution:

-

Place a small magnetic stir bar in the vial.

-

Heat the vial on a hot plate to a temperature slightly above the clearing point of the host mixture, typically in the range of 60-80°C.

-

Stir the mixture until the fluorinated additive is completely dissolved and the mixture appears as a single, homogeneous isotropic liquid. Visual inspection against a light source can confirm the absence of undissolved particles.

-

-

Cooling and Storage:

-

Once homogeneous, turn off the heat and continue stirring while the mixture cools to room temperature. This helps to prevent phase separation.

-

Store the prepared mixture in a tightly sealed, labeled vial, protected from light.

-

Protocol 2: Characterization of Phase Behavior using Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures of a liquid crystal mixture.

Workflow Diagram:

Caption: Workflow for DSC analysis of a liquid crystal mixture.

Step-by-Step Procedure:

-

Sample Preparation:

-